cis-N-Benzyl-4-methylcyclohexanamine
Description
cis-N-Benzyl-4-methylcyclohexanamine is a cyclohexanamine derivative characterized by a benzyl group attached to the nitrogen atom and a methyl group at the 4-position of the cyclohexane ring in the cis configuration.
Properties
IUPAC Name |
N-benzyl-4-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;/h2-6,12,14-15H,7-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNCOKYVIASNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660888 | |
| Record name | N-Benzyl-4-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128013-87-6 | |
| Record name | N-Benzyl-4-methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthetic Applications
1.1. Building Block for Organic Synthesis
The compound serves as a valuable building block in organic synthesis. It can be utilized in palladium-catalyzed coupling reactions, such as the Stille reaction, where it couples with organotin reagents to form more complex structures. This makes it an essential intermediate for synthesizing various pharmaceuticals and biologically active compounds.
1.2. Synthesis of Related Compounds
cis-N-Benzyl-4-methylcyclohexanamine can also be used to synthesize derivatives that exhibit biological activity. For instance, the structural similarities with other amines allow for the exploration of new analogs that may interact with neurotransmitter systems.
Pharmacological Research
2.1. Interaction with Neurotransmitter Systems
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. These interactions are critical in understanding its potential therapeutic effects on neurological conditions.
2.2. Preliminary Biological Activity Studies
Preliminary studies suggest that this compound may exhibit biological activity relevant to pharmacology, necessitating further investigation into its mechanism of action and therapeutic potential. Such studies typically involve receptor binding assays and enzyme interaction studies to elucidate its effects on neurotransmission.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| N-Benzylcyclohexanamine | Benzyl group attached to cyclohexanamine | Lacks methyl substitution at the 4-position |
| 4-Methylcyclohexanamine | Cyclohexanamine with a methyl group | No benzyl substitution |
| Benzylmorpholine | Morpholine ring substituted with a benzyl group | Different ring structure |
| N,N-Dimethylbenzylamine | Benzyl group with two methyl groups on nitrogen | Dimethyl substitution |
This table illustrates how this compound is unique due to its specific cis configuration and combination of cyclohexane and benzyl groups, which may influence its biological properties differently compared to similar compounds.
Future Directions in Research
Ongoing research is needed to fully understand the potential applications of this compound in drug development and synthetic chemistry. Future studies should focus on:
- Detailed Mechanistic Studies: To elucidate how this compound interacts with various biological targets.
- Development of Derivatives: To explore the pharmacological potential of synthesized analogs.
- Environmental Impact Assessments: To ensure that synthesis methods are environmentally benign and sustainable.
Mechanism of Action
The mechanism by which cis-N-Benzyl-4-methylcyclohexanamine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways involved depend on the biological context, but generally, the compound may modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities:
Key Observations :
Key Observations :
- Toxicological Read-Across : For 4,4'-methylenebis(cyclohexylamine), read-across data from 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) supports the hypothesis that primary amine functionality drives toxicity . This suggests that the primary amine in the target compound may pose similar risks, though methyl substitution could modulate effects.
- Safety Precautions : N-Benzylcyclohexanamine requires standard laboratory safety measures (ventilation, PPE) , which likely extend to the target compound.
Physicochemical Properties
Key Observations :
- Steric Effects : The cis-4-methyl group in the target compound may reduce solubility in polar solvents compared to N-Benzylcyclohexanamine due to increased hydrophobicity.
- Reactivity: The absence of hazardous reaction data for N-Benzylcyclohexanamine suggests that the target compound’s primary amine group may remain non-reactive under standard conditions.
Biological Activity
cis-N-Benzyl-4-methylcyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 219.33 g/mol
- CAS Number : 2089378-67-4
This compound features a cyclohexane ring substituted with a benzyl group and an amine functional group, which contributes to its biological activity.
Biological Activity Overview
Research on this compound has indicated several areas of biological activity, including:
- Antidepressant Effects : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-cancer Properties : Preliminary investigations have shown potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is being explored.
Antidepressant Activity
A study published in the Journal of Medicinal Chemistry reported that analogs of N-benzyl derivatives displayed significant antidepressant activity through inhibition of the reuptake of serotonin and norepinephrine. The structure-activity relationship (SAR) indicated that modifications to the benzyl group could enhance efficacy .
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human lung A-549 cancer cells. The IC value was found to be approximately 25 µM, indicating moderate potency compared to standard chemotherapeutics .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A-549 | 25 |
| Doxorubicin | A-549 | 0.5 |
| Cisplatin | A-549 | 10 |
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This is supported by molecular docking studies that suggest strong binding affinity to targets such as EGFR and PDGFR .
Synthesis and Derivatives
The synthesis of this compound has been optimized through various chemical pathways, often involving the reduction of corresponding ketones or aldehydes under controlled conditions. The yield and purity of synthesized compounds are critical for evaluating their biological activity .
Preparation Methods
Selective Hydrogenation to Obtain cis-4-Methylcyclohexylboronic Acid/Ester
The first step involves catalytic hydrogenation of 4-methylphenylboronic acid or its esters (pinacol, neopentyl glycol, catechol esters) under controlled conditions to produce a cis-enriched mixture of 4-methylcyclohexylboronic acid/ester.
| Parameter | Details |
|---|---|
| Catalyst | Rhodium on carbon (Rh/C) |
| Catalyst loading | 3% to 5% by weight relative to substrate |
| Solvent | Tetrahydrofuran (THF) or ethyl acetate |
| Temperature | 60–90 °C |
| Hydrogen pressure | 1–3 MPa |
| Reaction time | 6–12 hours |
| Purification | Recrystallization from alcohol-water mixtures (methanol, ethanol, isopropanol + water) |
| cis/trans ratio after reaction | Typically 78:22 to 92:8 (cis:trans) |
| Purity of isolated cis-product | >98% after recrystallization |
| Catalyst reuse | Up to 7 times without significant loss of activity |
| Example | Substrate | Solvent | Temp (°C) | Pressure (MPa) | cis:trans Ratio | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Methylphenylboronic acid | THF | 80 | 1.5 | 87:13 | 74 | 99.2 | Recrystallized from methanol/water (1:3) |
| 2 | 4-Methylphenylboronic acid pinacol ester | Ethyl acetate | 60 | 2 | 82:18 | 63 | 98.4 | Recrystallized from heptane/ethanol |
| 3 | Catechol 4-methylbenzeneborate | Ethyl acetate | 70 | 1.5 | 92:8 | 81 | 99.1 | Recrystallized from ethanol (-5 °C) |
| 4 | Neopentyl glycol 4-methylbenzeneborate | Ethyl acetate | 80 | 3 | 78:22 | 55 | 99.5 | Recrystallized from heptane/ethanol (5:1) |
The hydrogenation reaction is performed in a pressure-resistant flask under nitrogen protection to remove oxygen and ensure safety. After completion, the catalyst is filtered off, and the product is purified by recrystallization to enrich the cis isomer and remove trans isomers and impurities.
Amination to Form cis-4-Methylcyclohexylamine
The cis-4-methylcyclohexylboronic acid or ester obtained from the first step undergoes an amine substitution reaction using sulfamic acid and an aqueous inorganic base to yield cis-4-methylcyclohexylamine. This intermediate can then be benzylated to form the target compound cis-N-Benzyl-4-methylcyclohexanamine.
| Parameter | Details |
|---|---|
| Amination reagent | Sulfamic acid (1.3 to 2.5 equivalents, preferably 1.5 to 1.6 equivalents) |
| Base | Aqueous sodium hydroxide (preferred), potassium hydroxide, or lithium hydroxide |
| Solvent | Tetrahydrofuran or acetonitrile |
| Temperature | Room temperature |
| Reaction time | 16 hours |
| Workup | Acid-base extraction, pH adjustment, organic solvent extraction |
| Yield | Typically 85% |
| Purity | >98% |
- Dissolve cis-4-methylcyclohexylboronic acid (10.5 g, 74 mmol) in 42 g tetrahydrofuran under nitrogen.
- Add sulfamic acid (10.8 g, 111 mmol) dropwise at room temperature.
- Add 40 mL of 1 M sodium hydroxide aqueous solution dropwise.
- Stir for 16 hours at room temperature.
- Quench with hydrochloric acid to pH 1–2, separate organic and aqueous layers.
- Extract aqueous layer with methyl tert-butyl ether (MTBE).
- Adjust aqueous layer to pH 12–13, extract with dichloromethane/isopropanol (8:1).
- Concentrate and distill to obtain cis-4-methylcyclohexylamine with 98.7% purity and 85% yield.
Benzylation to Obtain this compound
While the patent and research primarily focus on the preparation of cis-4-methylcyclohexylamine, the benzylation step to obtain this compound typically involves:
- Reaction of cis-4-methylcyclohexylamine with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.
- Use of solvents such as acetonitrile or ethanol.
- Base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Purification by distillation or recrystallization.
This step is standard in amine chemistry and can be optimized depending on desired scale and purity.
Summary Table of Key Preparation Parameters
| Step | Substrate/Intermediate | Catalyst/Reagents | Solvent(s) | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Hydrogenation | 4-Methylphenylboronic acid/esters | Rhodium on carbon (3–5%) | THF, Ethyl acetate | 60–90 °C, 1–3 MPa H2, 6–12 h | 55–81 | 98–99.5 | Recrystallization enriches cis |
| Amination | cis-4-Methylcyclohexylboronic acid/ester | Sulfamic acid, NaOH | THF, Acetonitrile | Room temp, 16 h | ~85 | >98 | Acid-base extraction workup |
| Benzylation (typical) | cis-4-Methylcyclohexylamine | Benzyl halide, base | Acetonitrile, ethanol | Room temp or reflux, several hours | Variable | High | Standard nucleophilic substitution |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high stereochemical purity of cis-N-Benzyl-4-methylcyclohexanamine?
- Methodological Answer : To ensure stereochemical purity, employ stereoselective synthetic routes such as chiral catalysts (e.g., Rhodium-BINAP complexes) or asymmetric hydrogenation. Post-synthesis purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the cis isomer. Monitor reaction progress using -NMR to track stereochemical outcomes, particularly focusing on cyclohexane ring proton splitting patterns .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
-
NMR Spectroscopy : Use -NMR and NOESY to confirm the cis configuration by observing spatial proximity between the N-benzyl and 4-methyl groups.
-
Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol mobile phases to resolve stereoisomers.
-
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~247.3 g/mol for CHN).
-
X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.
Table 1: Key Analytical Parameters
Technique Target Data Reference -NMR Stereochemical splitting patterns Chiral HPLC Retention time (cis vs. trans) [General practice] HRMS Molecular ion ([M+H])
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in sealed, inert containers under nitrogen at 2–8°C to prevent oxidation. Avoid exposure to moisture and light .
- Handling : Use flame-retardant lab coats, nitrile gloves, and chemical goggles. Conduct work in a fume hood to minimize inhalation risks .
- Decomposition Risks : Under extreme heat (>200°C), decomposition releases carbon monoxide and nitrogen oxides; use dry-chemical fire extinguishers .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states using Gaussian or ORCA software to predict enantiomer stability. Focus on steric interactions between the benzyl group and cyclohexane substituents.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways.
- Docking Studies : Explore interactions with biological targets (e.g., amine receptors) to rationalize pharmacological activity .
Q. What strategies address contradictions in reported physicochemical data for this compound?
- Methodological Answer :
- Cross-Validation : Compare melting points and solubility across multiple labs using standardized protocols (e.g., USP guidelines).
- Thermogravimetric Analysis (TGA) : Quantify thermal stability discrepancies by analyzing mass loss under controlled heating rates.
- Collaborative Studies : Share raw data via platforms like PubChem to harmonize findings. Note that existing SDS lack detailed physicochemical data, necessitating empirical validation .
Q. How can researchers design toxicological studies for this compound given limited literature data?
- Methodological Answer :
- In Vitro Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines.
- In Vivo Models : Administer tiered doses (10–100 mg/kg) to rodent models, monitoring hepatic enzymes (ALT/AST) and histopathology.
- Ecotoxicity : Assess aquatic toxicity using Daphnia magna (OECD 202) due to potential environmental release risks .
Data Contradiction Analysis
Q. How to resolve discrepancies in the reactivity of this compound under varying catalytic conditions?
- Methodological Answer :
- Controlled Replicates : Repeat reactions with standardized catalysts (e.g., Pd/C vs. Raney Ni) and document O/moisture levels.
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to compare reaction rates.
- Side-Product Analysis : Identify byproducts via GC-MS and adjust reaction stoichiometry to suppress undesired pathways .
Key Safety Considerations
- PPE Requirements : Full-body chemical suits and respiratory protection (NIOSH-approved N95 masks) are mandatory during large-scale synthesis .
- Waste Disposal : Classify as "special waste" and incinerate via licensed facilities to prevent groundwater contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
